molecular formula C9H9N3O2 B11908632 2H-Indazole, 2-ethyl-6-nitro- CAS No. 65642-29-7

2H-Indazole, 2-ethyl-6-nitro-

Cat. No.: B11908632
CAS No.: 65642-29-7
M. Wt: 191.19 g/mol
InChI Key: JPZZMLKQTUBUOB-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-2H-indazole is a nitrogen-containing heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-nitro-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Reduction: 2-Ethyl-6-amino-2H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-6-nitro-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Indazole: The parent compound without the ethyl and nitro substituents.

    6-Nitroindazole: Lacks the ethyl group at the 2nd position.

    2-Ethylindazole: Lacks the nitro group at the 6th position.

Uniqueness

2-Ethyl-6-nitro-2H-indazole is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications .

Properties

CAS No.

65642-29-7

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-ethyl-6-nitroindazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-7-3-4-8(12(13)14)5-9(7)10-11/h3-6H,2H2,1H3

InChI Key

JPZZMLKQTUBUOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C=CC(=CC2=N1)[N+](=O)[O-]

Origin of Product

United States

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